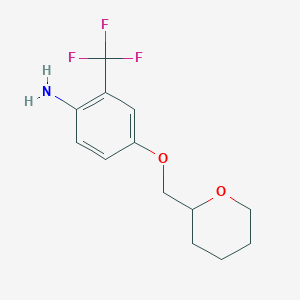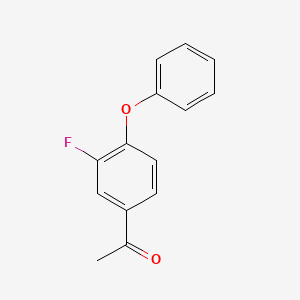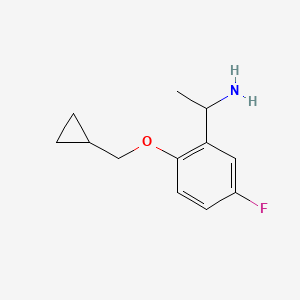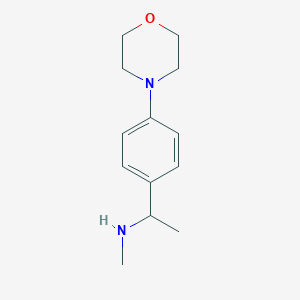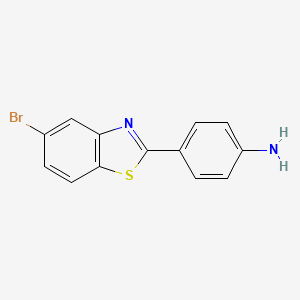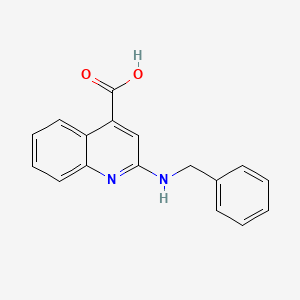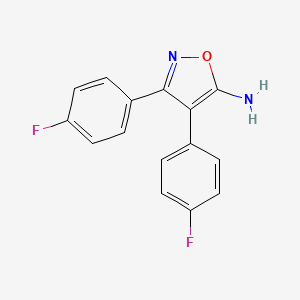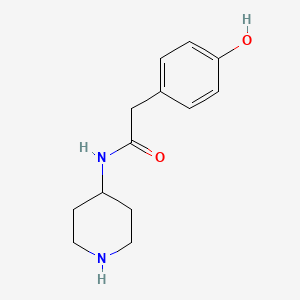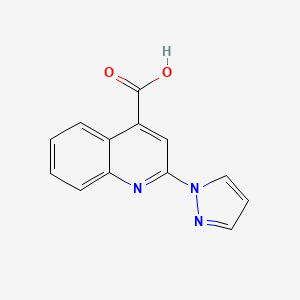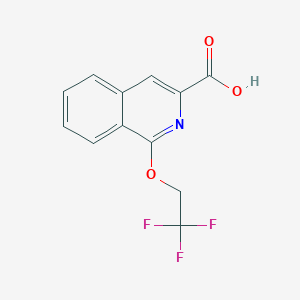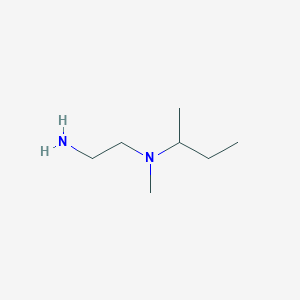
(2-Aminoethyl)(butan-2-yl)methylamine
Overview
Description
Scientific Research Applications
Application Summary
This compound has been used in the study of lung cancer metastasis . The research focused on identifying potential molecular targets for metastasis suppression .
Methods of Application
The study involved proteomic and bioinformatic analyses. Proteins were analyzed by proteomic inhibition, and protein-protein interaction (PPI) networks were created using the Search Tool for the Retrieval of Interacting Genes .
Results
The study identified 1,980 different proteins that were affected by the compound. Fifteen proteins were associated with cell adhesion, and six proteins were associated with cell migration . One protein, Nectin 2 (NECTIN2), was identified as a potential target for metastasis inhibition .
Biocatalysis
Application Summary
Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . Their chemo-biocatalytic production on a commercial scale is already established, mainly through lipase-catalyzed resolutions .
Methods of Application
The biocatalytic synthesis of these amines involves the use of amine dehydrogenases (AmDHs). Without any protein engineering, some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
Results
Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .
Pharmaceuticals
Application Summary
Short-chain chiral amines, such as (2-Aminoethyl)(butan-2-yl)methylamine, are key compounds in the chemical industry and precursors of various pharmaceuticals . For example, the butan-2-amine substructure is present in the herbicide Bromacil and in the drug candidate XL888 .
Methods of Application
The production of these amines on a commercial scale is already established, mainly through lipase-catalyzed resolutions leading to ChiPros™ products . This work describes alternative biocatalytic access using amine dehydrogenases (AmDHs) .
Results
Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . Semi-preparative scale-up experiments were successfully performed at 150 mM substrate concentrations for the synthesis of certain amines .
properties
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(butan-2-yl)methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



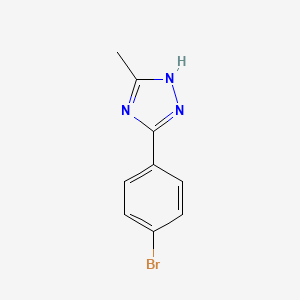
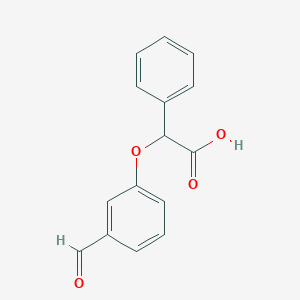
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)
